molecular formula C20H27N3O3 B10884230 1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B10884230
M. Wt: 357.4 g/mol
InChI Key: JVIHKMDIUYTWAE-UHFFFAOYSA-N
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Description

  • The intermediate 1-(pyridin-4-ylmethyl)piperazine is then reacted with 3,4,5-trimethoxybenzyl chloride.
  • Reaction conditions: Solvent (e.g., dichloromethane), base (e.g., sodium hydride), temperature (e.g., room temperature).

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes:

  • Formation of the Piperazine Core:

    • Starting with piperazine, the compound is often alkylated using pyridin-4-ylmethyl chloride under basic conditions to form 1-(pyridin-4-ylmethyl)piperazine.
    • Reaction conditions: Solvent (e.g., acetonitrile), base (e.g., potassium carbonate), temperature (e.g., 60-80°C).

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts (e.g., palladium on carbon) to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to 50°C.

    Substitution: Alkyl halides in the presence of a base (e.g., sodium hydride), solvent (e.g., DMF), room temperature.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Saturated derivatives of the compound.

    Substitution: Alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-cancer, anti-inflammatory, or neuroprotective agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(Pyridin-4-ylmethyl)piperazine: Lacks the trimethoxyphenyl group, potentially resulting in different biological activity.

    4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine: Lacks the pyridin-4-ylmethyl group, which may affect its binding affinity and specificity.

Uniqueness: 1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both the pyridin-4-ylmethyl and 3,4,5-trimethoxyphenyl groups. This dual substitution pattern can enhance its binding properties, increase its solubility, and potentially improve its pharmacokinetic profile compared to similar compounds.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H27N3O3/c1-24-18-12-17(13-19(25-2)20(18)26-3)15-23-10-8-22(9-11-23)14-16-4-6-21-7-5-16/h4-7,12-13H,8-11,14-15H2,1-3H3

InChI Key

JVIHKMDIUYTWAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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